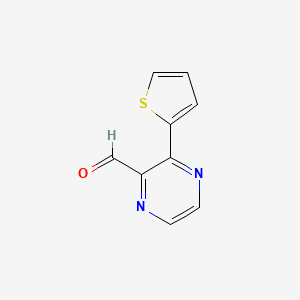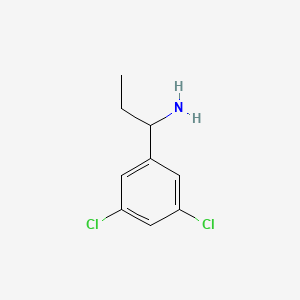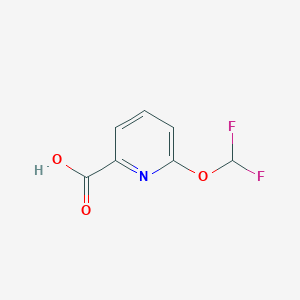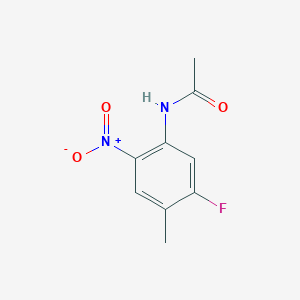![molecular formula C11H10F4O2 B1405315 3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1373920-73-0](/img/structure/B1405315.png)
3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
“3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373920-73-0 . It has a molecular weight of 250.19 . The IUPAC name for this compound is 3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .Aplicaciones Científicas De Investigación
Fluorine-Containing Heterocyclic Derivatives
The compound has been utilized in the formation of fluorine-containing heterocyclic derivatives. A study by Sokolov and Aksinenko (2012) focused on the reaction of a related fluorine compound with 1,3-binucleophiles, leading to the formation of 3-methyl-1-phenylpyrazol-5-one derivatives, highlighting the compound's utility in synthesizing novel fluorine-containing heterocycles (Sokolov & Aksinenko, 2012).
Synthesis of Libraries of AB3 and AB2 Phenylpropyl Ether-Based Supramolecular Dendrimers
In another application, the compound was used in synthesizing methyl esters of various phenylpropionic acids. These esters were then used to prepare supramolecular dendrimers, as reported by Percec et al. (2006). This demonstrates the compound's role in the development of high-ordered supramolecular structures, which have potential applications in materials science (Percec et al., 2006).
Novel Arylene Ether Polymers with High Glass-Transition Temperature
The compound has also contributed to the synthesis of novel polymers. Huang et al. (2007) synthesized novel 2-trifluoromethyl-activated bisfluoro monomers using a related compound, leading to the development of polymers with high glass-transition temperatures and good solubility in various organic solvents. This research indicates the compound's importance in creating new materials with desirable thermal and solubility properties (Huang et al., 2007).
Synthesis of Sphingosine-1 Phosphate Receptor 1 PET Radiopharmaceutical
In the field of medical imaging, Luo et al. (2019) utilized a derivative of the compound in the automated synthesis of a PET imaging radiopharmaceutical. This showcases the compound's application in the development of advanced diagnostic tools in medicine (Luo et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that many similar compounds interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki-miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Propiedades
IUPAC Name |
3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPUVGZXPJVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



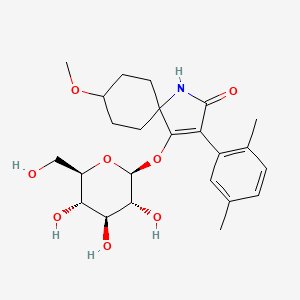
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
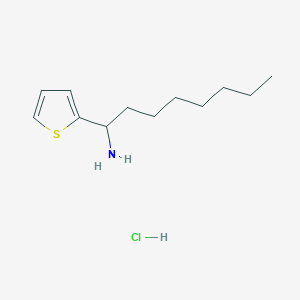


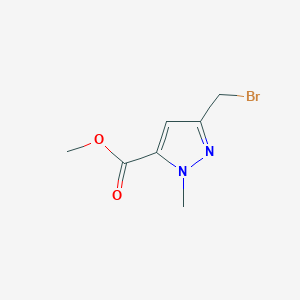
![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)
